6-Deoxyglucosone

Description

Contextualization within Carbohydrate Chemistry

Carbohydrates are broadly classified based on their structure and complexity. Monosaccharides are the simplest carbohydrates, which can be further categorized as aldoses (containing an aldehyde group) or ketoses (containing a ketone group) ncbgudi.comgeeksforgeeks.orgchemistrysteps.com. A hexose (B10828440) is a monosaccharide with six carbon atoms chemistrysteps.com. The term "deoxy" signifies the absence of an oxygen atom, typically by replacing a hydroxyl group with a hydrogen atom wikipedia.orgtaylorandfrancis.com. Therefore, a "6-Deoxyhexos-2-ulose" is a six-carbon sugar that possesses a ketone functional group at the C2 position and lacks a hydroxyl group at the C6 position, with the C6 carbon bearing hydrogen atoms instead.

This specific structural arrangement places 6-Deoxyhexos-2-ulose within the broader family of keto-deoxyhexoses. While specific research findings directly detailing 6-Deoxyhexos-2-ulose are not extensively documented in the provided literature, its structural features link it to other well-studied deoxysugars. For instance, 6-deoxyhexoses like L-fucose and L-rhamnose are common in nature and are aldoses, playing vital roles in cell surface glycoconjugates, bacterial cell walls, and as components of various natural products and antibiotics ontosight.aioup.comnih.gov. The presence of a ketone at the C2 position, as in 6-Deoxyhexos-2-ulose, distinguishes it from these common 6-deoxyaldoses, suggesting unique chemical properties and potential reactivity. Research into keto-deoxy sugars, such as related 3-deoxyhexos-2-uloses, has identified them as intermediates in complex chemical reactions like the Maillard reaction, a process crucial in food chemistry and biology imreblank.ch. Furthermore, the synthesis of various deoxy-sugar derivatives, including other keto-deoxyhexoses, is an active area of research, driven by their prevalence in bioactive molecules and the need for synthetic tools to study their biological functions researchgate.netmdpi.comacs.orgtandfonline.com.

Table 1: Chemical Identity and Properties of 6-Deoxyhex-2-ulose

| Property | Value | Source |

| Compound Name | 6-Deoxyhex-2-ulose | nih.gov |

| Synonyms | 6-deoxy-2-ulose, 6-deoxyglucosone, SCHEMBL3391957, CHEMBL4581845, DTXSID30926880 | nih.govechemi.com |

| CAS Number | 13074-08-3 | nih.govepa.gov |

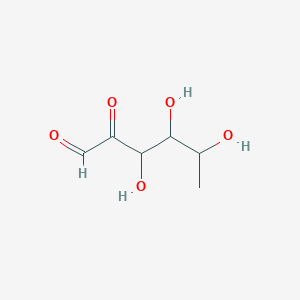

| Molecular Formula | C₆H₁₂O₅ | nih.govechemi.com |

| Molecular Weight | 164.16 g/mol | nih.govechemi.com |

| IUPAC Name | (3R,4R,5R)-1,3,4,5-tetrahydroxyhexan-2-one | nih.gov |

Properties

CAS No. |

54166-09-5 |

|---|---|

Molecular Formula |

C6H10O5 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(3R,4S,5S)-3,4,5-trihydroxy-2-oxohexanal |

InChI |

InChI=1S/C6H10O5/c1-3(8)5(10)6(11)4(9)2-7/h2-3,5-6,8,10-11H,1H3/t3-,5-,6-/m0/s1 |

InChI Key |

JMKYUOVNRCMPDL-FUTKDDECSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](C(=O)C=O)O)O)O |

Canonical SMILES |

CC(C(C(C(=O)C=O)O)O)O |

Synonyms |

6-deoxyglucosone |

Origin of Product |

United States |

Biosynthesis and Metabolic Transformations Involving 6 Deoxyhexos 2 Ulose

Central Role as an Intermediate in 6-Deoxyhexose Biosynthesis Pathways

6-Deoxyhexoses, such as L-fucose and L-rhamnose, are integral components of bacterial cell surface glycans, including lipopolysaccharides (LPSs) and extracellular polysaccharides (EPSs) oup.comoup.com. Their biosynthesis often involves a series of enzymatic steps, with 6-Deoxyhexos-2-ulose, or a closely related 4-keto-6-deoxy intermediate, serving as a common precursor.

In the synthesis of GDP-linked 6-deoxyhexoses like GDP-L-fucose, a common pathway begins with GDP-D-mannose oup.com. This precursor undergoes dehydration catalyzed by GDP-D-mannose 4,6-dehydratase (GMD), yielding an intermediate, GDP-4-keto-6-deoxy-D-mannose oup.comnih.gov. While the precise chemical structure of 6-Deoxyhexos-2-ulose in this context may refer to this 4-keto intermediate or a subsequent transformation product, it is central to the conversion to L-configuration sugars oup.comnih.gov. Further steps, including epimerization and reduction, transform this intermediate into the final deoxysugar nucleotide oup.comnih.gov. For instance, the reduction of GDP-6-deoxy-D-lyxo-hexos-4-ulose by Rhamnose-Mannose Dehydratase (RMD) yields GDP-D-rhamnose nih.govresearchgate.net.

Similarly, dTDP-linked pathways utilize dTDP-D-glucose as a starting material for the synthesis of 6-deoxyhexoses such as dTDP-L-rhamnose and dTDP-D-fucose nih.govnih.gov. The initial step involves dTDP-D-glucose 4,6-dehydratase (RmlB), which converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose nih.govresearchgate.netnih.gov. This intermediate is a key precursor that can be further processed through epimerization and reduction steps to yield various dTDP-6-deoxyhexoses nih.govnih.govasm.org. For example, the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-L-rhamnose involves epimerization by RmlC and subsequent reduction by RmlD nih.govresearchgate.netresearchgate.net.

Beyond GDP and dTDP, other nucleoside diphosphates can also be involved in the activation and transformation of sugars for deoxysugar biosynthesis. For example, UDP-N-acetylglucosamine (UDP-GlcNAc) serves as a precursor for the synthesis of 2-acetamido-2,6-dideoxy-L-hexoses, such as UDP-L-quinovosamine and UDP-L-fucosamine, through pathways involving UDP-GlcNAc 4,6-dehydratase researchgate.netresearchgate.net. These pathways also proceed via 4-keto-6-deoxy intermediates, highlighting the conserved nature of these transformations across different NDP-sugar systems researchgate.net.

De Novo Biosynthesis Routes of Nucleotide-Activated Deoxysugars

The de novo biosynthesis of nucleotide-activated deoxysugars, as discussed above, relies on a series of enzymatic reactions that modify common hexose (B10828440) nucleotides. These pathways are essential for providing the building blocks required for the synthesis of complex glycans found in bacteria and other organisms oup.comnih.gov. The initial dehydration step, leading to a 4-keto-6-deoxy intermediate, is a conserved feature across many of these de novo routes, underscoring the fundamental role of such intermediates in sugar modification nih.gov.

Involvement in Non-Enzymatic Browning Reactions and Maillard Chemistry

6-Deoxyhexos-2-ulose, or related dicarbonyl compounds derived from sugars, can participate in non-enzymatic browning reactions, most notably the Maillard reaction nih.govnumberanalytics.comresearchgate.net. The Maillard reaction is a complex series of chemical transformations between reducing sugars and amino acids, leading to the formation of melanoidins, which impart brown color to foods and contribute to flavor development numberanalytics.commdpi.cominflibnet.ac.in. While the Maillard reaction primarily involves sugars like glucose and fructose, the presence of other sugars, including 6-deoxyhexoses like rhamnose, can also influence these browning processes and lead to the formation of specific markers such as 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) nih.gov. These reactions highlight the chemical reactivity of sugar carbonyls and their derivatives in complex food systems.

Association with Broader Metabolic Pathways

The metabolic transformations involving 6-Deoxyhexos-2-ulose and related intermediates are not isolated but are integrated into broader cellular metabolism. The nucleotide sugars themselves are central intermediates in carbohydrate metabolism, linking primary sugar metabolism to the synthesis of complex carbohydrates, secondary metabolites, and other essential cellular components researchgate.net. The enzymes involved in these pathways, such as dehydratases and reductases, are often part of larger metabolic networks and can be targets for understanding bacterial virulence or developing novel therapeutics oup.comoup.com.

Data Table: Key Enzymes and Intermediates in 6-Deoxyhexose Biosynthesis

| Pathway Type | Starting Material | Key Intermediate(s) | Final Product(s) | Key Enzyme(s) | Reference(s) |

| GDP-linked | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose, GDP-6-deoxy-D-lyxo-hexos-4-ulose | GDP-L-fucose, GDP-D-rhamnose | GMD, GMER, RMD | oup.comnih.govnih.govresearchgate.netresearchgate.net |

| dTDP-linked | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | dTDP-L-rhamnose, dTDP-D-fucose | RmlB, RmlC, RmlD | nih.govnih.govresearchgate.netnih.govresearchgate.net |

| UDP-linked | UDP-GlcNAc | UDP-2-acetamido-2,6-dideoxy-L-lyxo-hexos-4-ulose | UDP-L-quinovosamine, UDP-L-fucosamine | FnlA, QnlA, QnlB | researchgate.netresearchgate.net |

Note: "6-Deoxyhexos-2-ulose" is often used generically to refer to the 4-keto-6-deoxy intermediate or related keto-sugar structures within these pathways.

Compound List:

6-Deoxyhexos-2-ulose

(3R,4R,5R)-1,3,4,5-tetrahydroxyhexan-2-one

6-deoxyglucosone

GDP-D-mannose

GDP-4-keto-6-deoxy-D-mannose

GDP-6-deoxy-D-lyxo-hexos-4-ulose

GDP-L-fucose

GDP-D-rhamnose

dTDP-D-glucose

dTDP-4-keto-6-deoxy-D-glucose

dTDP-L-rhamnose

dTDP-D-fucose

UDP-N-acetylglucosamine (UDP-GlcNAc)

UDP-2-acetamido-2,6-dideoxy-L-lyxo-hexos-4-ulose

UDP-L-quinovosamine

UDP-L-fucosamine

L-fucose

L-rhamnose

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

Biological Significance and Functional Roles of 6 Deoxyhexos 2 Ulose and Its Derivatives

Constituent of Bacterial Cell Surface Polysaccharides

Derivatives of 6-deoxyhexos-2-ulose are widely found in the cell surface polysaccharides of bacteria, including lipopolysaccharides (LPS), extracellular polysaccharides (EPS), S-layer glycoproteins, and capsular polysaccharides (CPS). oup.com These surface glycans are located at the interface between the bacterium and its environment, playing pivotal roles in the interplay between host and pathogen. oup.com

Lipopolysaccharides are major components of the outer membrane of Gram-negative bacteria. oup.comsigmaaldrich.com The O-antigen portion of the LPS, which is highly variable, often contains unusual sugars, including derivatives of 6-deoxyhexos-2-ulose. oup.comfrontiersin.org For instance, the O-polysaccharide of the marine bacterium Pseudoalteromonas rubra contains the derivative 2-acetamido-2,6-dideoxy-d-xylo-hexos-4-ulose. nih.gov Similarly, 6-deoxyhexoses like D-rhamnose and L-fucose are found as constituents of the LPS in various Gram-negative pathogens, including Pseudomonas aeruginosa and Helicobacter pylori. oup.com The biosynthesis of these sugars involves intermediates such as dTDP-4-keto-6-deoxy-D-glucose and GDP-4-keto-6-deoxy-D-mannose, which are derivatives of 6-deoxyhexos-2-ulose. oup.com

6-deoxyhexoses, synthesized via 6-deoxyhexos-2-ulose intermediates, are also components of extracellular polysaccharides. oup.com D-rhamnose, for example, has been identified as a constituent of the EPS in several Gram-negative bacteria, including plant pathogens like Pseudomonas syringae and human pathogens like P. aeruginosa. oup.com These secreted polysaccharides contribute to the bacterial biofilm matrix and protect the cell from environmental stresses.

The surface layer (S-layer) of many bacteria and most archaea is a crystalline array of (glyco)proteins that forms the outermost cell envelope. elifesciences.org The glycans attached to these S-layer proteins can contain 6-deoxyhexose derivatives. In the Gram-positive thermophile Aneurinibacillus thermoaerophilus, D-rhamnose is a component of the S-layer protein glycan. nih.gov The biosynthesis of this sugar proceeds through the intermediate GDP-6-deoxy-D-lyxo-hexos-4-ulose. nih.gov Furthermore, in the periodontal pathogen Tannerella forsythia, the S-layer glycan is terminated with a nonulosonic acid (such as pseudaminic acid or legionaminic acid), whose biosynthesis involves the key intermediate GDP-2-acetamido-2,6-dideoxy-α-D-xylo-hexos-4-ulose. oup.com

Bacterial capsules are protective outer layers, often composed of complex polysaccharides, that play a significant role in virulence. nih.govmdpi.com Derivatives of 6-deoxyhexos-2-ulose have been identified within these capsular structures. Research on Streptococcus pneumoniae serotype 12F revealed that its capsular polysaccharide contains 2-acetamido-2,6-dideoxy-xylo-hexos-4-ulose (Sug), with this keto sugar substituting N-acetyl-galactosamine in up to 25% of the repeating units. nih.gov A similar compound, 2-acetamido-2,6-deoxyhexose-4-ulose, is also noted as a constituent of the Streptococcus pneumoniae type 5 capsular polysaccharide. google.com

Role in Host-Microbe Interactions and Bacterial Virulence

The presence of 6-deoxyhexose derivatives on the bacterial cell surface is critical for host-microbe interactions and is often linked to bacterial virulence. oup.com These surface glycans are at the forefront of the interaction between bacteria and their hosts, influencing the host immune response. oup.comoup.comnih.gov For example, the capsular polysaccharide of Burkholderia pseudomallei contributes to its survival in serum by reducing the deposition of complement factor C3b on the bacterial surface, thereby helping the bacteria to evade the host's innate immune system. nih.gov The structural variability of LPS, including the presence of unique deoxy sugars, can help bacteria evade host immune detection. frontiersin.org Pathogenic bacteria often rely on detecting host-derived signals to regulate the expression of virulence factors, and cell surface components are key in this perception. nsf.gov The modification of S-layer proteins in Tannerella forsythia with glycans containing nonulosonic acids, which are synthesized from a 6-deoxyhexos-2-ulose derivative, has been shown to modulate the host immune response. oup.com

Precursor in Biosynthesis of Glycosylated Secondary Metabolites

6-Deoxyhexos-2-ulose and its activated nucleotide sugar derivatives are essential precursors in the creation of a wide array of glycosylated secondary metabolites, including many antibiotics. oup.comresearchgate.net Deoxyhexoses are typical building blocks of bacterial secondary metabolites and play a crucial role in determining their biological activities. researchgate.net The biosynthesis of these important sugars, such as L-rhamnose, often begins with common nucleotide sugars like dTDP-D-glucose, which is converted by enzymes into intermediates like dTDP-6-deoxy-D-xylo-4-hexulose. asm.org Similarly, the biosynthesis of GDP-d-rhamnose, a precursor for cell surface polysaccharides in pathogens like Pseudomonas aeruginosa, involves the intermediate GDP-6-deoxy-D-lyxo-hexos-4-ulose. nih.gov These pathways highlight the central role of 6-deoxyhexos-2-ulose derivatives as branching points from primary metabolism to the synthesis of specialized, bioactive compounds. viper.ac.in

Compound Information

| Compound Name | Abbreviation / Other Names |

| 6-Deoxyhexos-2-ulose | - |

| 2-acetamido-2,6-dideoxy-d-xylo-hexos-4-ulose | Sug |

| 2-acetamido-2,6-deoxyhexose-4-ulose | Sug |

| dTDP-4-keto-6-deoxy-D-glucose | dTDP-6-deoxy-D-xylo-4-hexulose |

| GDP-4-keto-6-deoxy-D-mannose | GDP-6-deoxy-D-lyxo-4-hexulose |

| GDP-2-acetamido-2,6-dideoxy-α-D-xylo-hexos-4-ulose | - |

| UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose | - |

| L-Rhamnose | - |

| D-Rhamnose | 6-deoxy-D-mannose |

| L-Fucose | - |

| D-Fucose | - |

| 6-deoxy-D-talose | - |

Research Findings Summary

| Section | Key Finding | Organism(s) | Source(s) |

| 5.1.1 | The O-polysaccharide of LPS contains 2-acetamido-2,6-dideoxy-d-xylo-hexos-4-ulose. | Pseudoalteromonas rubra | nih.gov |

| 5.1.3 | S-layer protein glycans are synthesized using the intermediate GDP-2-acetamido-2,6-dideoxy-α-D-xylo-hexos-4-ulose. | Tannerella forsythia | oup.com |

| 5.1.4 | Capsular polysaccharide contains 2-acetamido-2,6-dideoxy-xylo-hexos-4-ulose. | Streptococcus pneumoniae 12F | nih.gov |

| 5.1.4 | Capsular polysaccharide contains 2-acetamido-2,6-deoxyhexose-4-ulose. | Streptococcus pneumoniae type 5 | google.com |

| 5.2 | The S-layer glycan, derived from a 6-deoxyhexos-2-ulose intermediate, modulates the host immune response. | Tannerella forsythia | oup.com |

| 5.3 | GDP-d-rhamnose biosynthesis proceeds via the intermediate GDP-6-deoxy-D-lyxo-hexos-4-ulose. | Aneurinibacillus thermoaerophilus, Pseudomonas aeruginosa | nih.gov |

Building Block for Antibiotics and Antimicrobials

6-Deoxyhexoses are a critical class of carbohydrates frequently found as components of various glycosylated secondary metabolites, including many clinically important antibiotics. oup.com Their unique chemical structures contribute significantly to the biological activity of these molecules. The biosynthesis of these sugars, often involving keto-sugar intermediates, presents potential targets for the development of new antibacterial agents, as these pathways may be specific to bacteria and absent in humans. oup.com

Deoxysugars are typically formed from common monosaccharides by the replacement of one or more hydroxyl groups with hydrogen. oup.com The biosynthesis of 6-deoxyhexoses proceeds from nucleoside diphosphate-activated hexoses, such as dTDP-D-glucose or GDP-D-mannose, via a 4-keto-6-deoxy intermediate. oup.com For instance, the enzyme dTDP-D-glucose 4,6-dehydratase catalyzes the formation of dTDP-4-keto-6-deoxy-D-glucose, a key precursor in the synthesis of many deoxysugars found in antibiotics. oup.comacs.org While the 4-keto intermediate is more commonly cited, the formation of various keto-hexose isomers is a crucial step in generating the diversity of deoxysugars seen in nature. acs.org

The presence and specific structure of these deoxysugar moieties can be essential for the antibiotic's mechanism of action, such as stabilizing the drug's interaction with its target, like DNA. oup.com For example, in the case of anthracycline antibiotics, most of the appended sugars are 6-deoxyhexoses, and more than 70 different forms have been identified. oup.com The modification of these sugar units is a key strategy in the generation of novel glycosylated compounds with potentially improved efficacy or ability to overcome resistance. oup.comnih.gov The enzymatic synthesis of new antimicrobial peptides and the chemical modification of existing antibiotics like tobramycin (B1681333) are active areas of research, highlighting the importance of sugar derivatives in creating new antibacterial agents. nih.govnih.govjpionline.org

Table 1: Examples of Deoxysugar Intermediates in Antibiotic Biosynthesis

| Intermediate Compound | Precursor | Role |

|---|---|---|

| dTDP-4-keto-6-deoxy-D-glucose | dTDP-D-glucose | Precursor for various 6-deoxysugars in antibiotics like anthracyclines. oup.comacs.org |

| GDP-4-keto-6-deoxy-D-mannose | GDP-D-mannose | Intermediate in the biosynthesis of GDP-L-fucose and GDP-D-rhamnose. oup.comnih.gov |

Components of Fungal Metabolites

While 6-deoxyhexose building blocks are characteristic features of bacterial secondary metabolites, their occurrence in fungal metabolites is considered rare. researchgate.net A notable example is the discovery of orsellides A–E, a series of antibacterial esters isolated from the fungus Chaetomium sp. researchgate.netresearchgate.net These compounds consist of orsellinic acid esterified with a 6-deoxyhexose moiety. researchgate.net

Feeding studies using 13C-labelled precursors confirmed that the sugar components of the orsellides originate from carbohydrate intermediates. researchgate.net The fungus Chaetomium sp. appears to possess the specific enzymatic machinery required for synthesizing these deoxyhexoses, a capability that is not widespread among fungi. researchgate.net The genus Chaetomium is recognized as a rich source of novel and bioactive secondary metabolites, including polyketides, mycotoxins, and other compounds with a range of biological activities such as antitumor, cytotoxic, and antibiotic effects. researchgate.netnih.gov The discovery of the orsellides highlights that fungi, although infrequently, can produce metabolites containing these unusual sugar units, expanding the known chemical diversity of fungal natural products. researchgate.netpensoft.net

Table 2: Fungal Metabolites Containing 6-Deoxyhexose Derivatives

| Metabolite | Producing Organism | Chemical Feature | Biological Activity |

|---|

Contribution to Glycoconjugate Structure and Function in Various Organisms

6-Deoxyhexoses and their derivatives are vital structural components of various glycoconjugates, particularly in bacteria, where they are found in lipopolysaccharides (LPS), extracellular polysaccharides (EPS), and glycoproteins. oup.com These sugars play a crucial role in the function of these surface glycans, which are often involved in the interaction of bacteria with their environment and with host organisms. oup.comnih.gov

The biosynthesis of these glycoconjugates relies on activated nucleotide sugars. oup.com For example, the rare 6-deoxysugar D-rhamnose is synthesized from GDP-D-mannose. This pathway involves the formation of GDP-6-deoxy-D-lyxo-hexos-4-ulose as a key intermediate, which is then reduced to GDP-D-rhamnose. nih.gov This D-rhamnose is a component of the A-band O-polysaccharide of the pathogen Pseudomonas aeruginosa. nih.gov

In other bacteria, different keto-deoxyhexose isomers are found. The capsular polysaccharide of Streptococcus pneumoniae serotype 5 contains a repeating unit that includes a sugar denoted as Sug, which is 2-acetamido-2,6-deoxy-L-lyxo-hexos-4-ulose. google.comunisi.it Similarly, the O-polysaccharide of Pseudoalteromonas rubra contains 2-acetamido-2,6-dideoxy-D-xylo-hexos-4-ulose. mdpi.com The presence of these unusual sugars contributes to the structural diversity of bacterial antigens. mdpi.comacs.org

The exopolysaccharide produced by the probiotic bacterium Bifidobacterium longum subsp. longum 35624™ is another example, containing the rare sugar 6-deoxy-L-talose as part of its branched hexasaccharide repeating unit. plos.org The presence of such specific monosaccharides in the surface polysaccharides of widely divergent bacteria underscores their importance in bacterial physiology and interaction with hosts. plos.orgresearchgate.net

Table 3: Examples of Glycoconjugates Containing 6-Deoxy-keto-hexose Derivatives

| Glycoconjugate | Organism | Keto-Deoxyhexose Derivative |

|---|---|---|

| A-band O-polysaccharide | Pseudomonas aeruginosa | GDP-6-deoxy-D-lyxo-hexos-4-ulose (intermediate). nih.gov |

| Serotype 5 Capsular Polysaccharide | Streptococcus pneumoniae | 2-acetamido-2,6-deoxy-L-lyxo-hexos-4-ulose. google.comunisi.it |

| O-polysaccharide | Pseudoalteromonas rubra | 2-acetamido-2,6-dideoxy-D-xylo-hexos-4-ulose. mdpi.com |

Occurrence in Non-Bacterial Biological Systems

While 6-deoxyhexoses are widespread in bacteria, their presence in non-bacterial systems is also documented. In mammals, the 6-deoxyhexose L-fucose (6-deoxy-L-galactose) is a common and important component of many N- and O-linked glycans and glycolipids. researchgate.net These fucosylated glycans are involved in a wide array of biological processes, including blood group determination, immune cell adhesion, and cell signaling. researchgate.net The biosynthesis of the precursor, GDP-L-fucose, occurs in mammalian cells through both a de novo pathway starting from GDP-mannose and a salvage pathway. researchgate.net

In the fungal kingdom, the occurrence of 6-deoxyhexose derivatives is less common but significant. As detailed in section 5.3.2, the fungus Chaetomium sp. produces orsellides, which are esters containing a 6-deoxyhexose. researchgate.netresearchgate.net This demonstrates that the biosynthetic capability to produce such sugars, while rare, exists outside of the bacterial domain. researchgate.net Fungi are known for their chemical creativity, producing a vast array of secondary metabolites, and the discovery of deoxyhexose-containing compounds adds to this known diversity. nih.govpensoft.netmdpi.com

Information regarding the presence of 6-deoxyhexos-2-ulose specifically in plants is not prominently available in the reviewed literature, which more broadly discusses the presence of common 6-deoxyhexoses like L-rhamnose in plant polysaccharides. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-Deoxyhexos-2-ulose |

| Orsellinic acid |

| Tobramycin |

| GDP-L-fucose |

| GDP-D-rhamnose |

| dTDP-4-keto-6-deoxy-D-glucose |

| GDP-4-keto-6-deoxy-D-mannose |

| GDP-D-mannose |

| dTDP-D-glucose |

| UDP-D-N-acetylglucosamine |

| UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose |

| 2-acetamido-2,6-deoxy-L-lyxo-hexos-4-ulose |

| 2-acetamido-2,6-dideoxy-D-xylo-hexos-4-ulose |

| 6-deoxy-L-talose |

| L-fucose (6-deoxy-L-galactose) |

| L-rhamnose |

Synthetic Strategies and Chemical Transformations of 6 Deoxyhexos 2 Ulose and Analogs

Chemo-Enzymatic Synthesis Approaches for Rare Sugars

Chemo-enzymatic synthesis has emerged as a powerful strategy for the production of rare sugars, combining the high selectivity of enzymatic transformations with the versatility of chemical methods. capes.gov.broup.com This approach is particularly advantageous for the synthesis of complex carbohydrates like 6-deoxyhexos-2-uloses, where stereocontrol is crucial.

Enzymes such as oxidoreductases and isomerases are key players in these synthetic pathways. For instance, pyranose 2-oxidase has been utilized for the specific oxidation of the C-2 hydroxyl group of various aldopyranoses to the corresponding 2-ketoaldoses. asm.org While direct enzymatic oxidation of a 6-deoxyhexose at the C-2 position to yield a 6-deoxyhexos-2-ulose has been explored, the substrate specificity of these enzymes can be a limiting factor. researchgate.netresearchgate.net

A notable example of an enzyme with potential application in this area is the 1,5-anhydro-D-fructose reductase from Sinorhizobium morelense. This enzyme can reduce 2-ketoaldoses, including 6-deoxy-D-glucosone (6-deoxy-D-arabino-hexos-2-ulose), demonstrating the feasibility of enzymatic transformations on this class of compounds. qmul.ac.ukgenome.jp

The general chemo-enzymatic strategy often involves the enzymatic conversion of a readily available starting material to a key intermediate, which is then chemically modified. For example, a common 6-deoxyhexose like L-rhamnose can be enzymatically isomerized to L-rhamnulose (6-deoxy-L-fructose). researchgate.net Subsequent chemical or enzymatic oxidation at the C-2 position could then yield the desired 6-deoxy-L-lyxo-hexos-2-ulose.

The flexibility of using enzymes from different biosynthetic pathways, such as those for dTDP-activated deoxysugars, has been exploited for the synthesis of various deoxyhexose derivatives. capes.gov.br This highlights the potential for engineering enzymatic pathways to accept modified substrates, thereby expanding the accessible range of rare sugars.

Chemical Synthesis Routes for Deoxyketoses and Derivatives

Purely chemical methods provide a robust and often more general approach to the synthesis of deoxyketoses and their derivatives, including 6-deoxyhexos-2-uloses. These methods typically involve multi-step sequences that allow for precise control over the stereochemistry and protecting group patterns.

Oxidation Methodologies

The direct oxidation of a suitably protected 6-deoxyhexose is a primary strategy for the synthesis of 6-deoxyhexos-2-uloses. The choice of oxidant and protecting groups is critical to achieve regioselective oxidation at the C-2 position.

Commonly used oxidation reagents include chromium trioxide in pyridine (B92270) and Dess-Martin periodinane. For example, the oxidation of a protected 6-deoxy-L,2-O-isopropylidene-α-D-xylo-hexofuranose at the C-5 position has been achieved using chromium trioxide in pyridine, yielding the corresponding 5-ulose. tandfonline.com A similar approach could be envisioned for the oxidation of a protected 6-deoxyhexose with a free hydroxyl group at C-2.

The Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), is another powerful method for the oxidation of alcohols to ketones under mild conditions. nih.gov This method has been successfully applied in the synthesis of various ulose derivatives.

Table 1: Selected Oxidation Reagents in Carbohydrate Chemistry

| Reagent/System | Typical Conditions | Target Functionality | Ref. |

| Chromium trioxide/Pyridine | Room temperature | Primary and secondary alcohols to aldehydes/ketones | tandfonline.com |

| Dess-Martin Periodinane | CH₂Cl₂ | Primary and secondary alcohols to aldehydes/ketones | nih.gov |

| Swern Oxidation (Oxalyl chloride/DMSO) | Low temperature (-78 °C) | Primary and secondary alcohols to aldehydes/ketones | nih.gov |

| Pyranose 2-oxidase | Aqueous buffer, O₂ | C-2 hydroxyl of aldopyranoses to 2-ketoaldoses | asm.org |

Carbon Chain Elongation Strategies

Carbon chain elongation methods offer a de novo approach to the synthesis of 6-deoxyhexos-2-uloses, starting from smaller carbohydrate precursors. These strategies often involve the formation of a new carbon-carbon bond, followed by functional group manipulations.

One such strategy involves the use of Wittig-type reactions or the addition of organometallic reagents to an aldehyde derived from a smaller sugar. For instance, a five-carbon sugar derivative can be elongated by one carbon to generate a six-carbon backbone, which can then be further modified to introduce the 2-keto functionality. acs.org

CoA-dependent carbon chain elongation pathways, which are utilized in microbial metabolism for the synthesis of fatty acids and other chemicals, represent a biological inspiration for synthetic strategies. google.com While not yet directly applied to 6-deoxyhexos-2-ulose synthesis, the principles of iterative carbon chain extension could be adapted for this purpose.

Conversion from Unsaturated Sugars

Unsaturated sugars, particularly hex-2-enopyranosides (glycals), are versatile intermediates in carbohydrate synthesis and can be converted to 2-deoxy- and 2,3-dideoxy-sugars. mdpi.com The Ferrier rearrangement of glycals, for example, provides access to 2,3-unsaturated glycosides, which can be further functionalized.

Epoxidation of a 6-deoxyhex-5-enopyranoside can lead to the formation of a 5,6-epoxide. Subsequent regioselective opening of the epoxide ring and oxidation could potentially yield a 6-deoxyhexos-2-ulose. A similar strategy has been employed for the synthesis of D-xylo-hexos-4-ulose from a 3,4-unsaturated precursor. nih.gov

The palladium-catalyzed glycosylation of pyranones derived from unsaturated sugars offers another route to modified carbohydrates. mdpi.com These methods provide a means to introduce diversity at various positions of the sugar ring.

General Deoxygenation Methods in Carbohydrate Chemistry

Deoxygenation reactions are fundamental to the synthesis of deoxy sugars. The Barton-McCombie deoxygenation is a classic radical-based method for the removal of a hydroxyl group. wikipedia.orgresearchgate.netsioc-journal.cnorgsyn.org This reaction involves the conversion of an alcohol to a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen atom donor, such as tributyltin hydride.

Modern variations of this reaction utilize less toxic reagents and more environmentally friendly conditions, such as visible light photocatalysis. researchgate.net These methods can be applied to selectively deoxygenate a specific hydroxyl group in a polyhydroxylated carbohydrate, which is a key step in the synthesis of compounds like 6-deoxyhexos-2-uloses from more common hexose (B10828440) precursors. For example, the synthesis of L-fucose (6-deoxy-L-galactose) often involves the deoxygenation of a protected L-galactose derivative at the C-6 position. researchgate.net

Preparation of Labeled Analogs for Biosynthetic Pathway Elucidation

Isotopically labeled carbohydrates are indispensable tools for elucidating biosynthetic pathways. The incorporation of stable isotopes (e.g., ¹³C, ²H) or radioactive isotopes (e.g., ¹⁴C, ³H) allows for the tracing of metabolic fates of precursors and the identification of intermediates.

The synthesis of labeled 6-deoxyhexos-2-uloses can be achieved by adapting the chemical synthesis routes described above, using labeled starting materials or reagents. For example, the synthesis of 2-deoxy-D-arabino-[6-¹³C]hexose has been accomplished by a sequence involving the removal of the original C-6 of a 2-deoxy-D-arabino-hexofuranoside derivative and its replacement with a labeled cyanide, followed by reduction and hydrolysis. nih.gov A similar strategy could be employed to introduce a label at the C-6 position of a 6-deoxyhexos-2-ulose precursor.

The use of labeled precursors in feeding experiments with microorganisms or in vitro enzymatic assays allows for the determination of the origin of each carbon atom in the final product. For example, feeding experiments with ¹³C-labeled glucose have been used to study the biosynthesis of the 6-deoxyhexose moieties of antibiotics like granaticin. nih.gov

The metabolism of 6-deoxyhexoses like fucose and rhamnose has been studied using labeled substrates in organisms such as Clostridium phytofermentans. plos.org While the direct study of 6-deoxyhexos-2-ulose biosynthesis using labeled analogs is not extensively documented, the principles are well-established. For instance, a labeled 6-deoxyhexos-2-ulose could be used to probe its role as a potential intermediate in pathways such as the Maillard reaction or in the biosynthesis of complex natural products containing this rare sugar moiety. agriculturejournals.czwur.nl

Applications in Glycodiversification

The generation of diverse carbohydrate structures, or glycodiversification, is a powerful strategy for drug discovery, enabling the modification of bioactive natural products to enhance their efficacy or alter their specificity. While 6-deoxyhexos-2-ulose itself is not the primary starting point for most biological diversification strategies, its activated isomer, nucleoside diphosphate (B83284) (NDP)-4-keto-6-deoxy-α-D-glucose , stands as a central and versatile precursor in the biosynthesis of a vast array of deoxysugars. wisc.edunih.govnih.gov This intermediate acts as a crucial branching point, from which enzymatic modifications generate the structural diversity essential for creating novel glycosylated compounds. wisc.edu

The primary approach for leveraging this intermediate in glycodiversification is through combinatorial biosynthesis. This technique involves the rational mixing and matching of genes from various deoxysugar biosynthetic pathways into a suitable host organism, such as Streptomyces or Escherichia coli. pnas.orgnih.gov By introducing a specific set of enzymes—such as epimerases, reductases, and transaminases—the common precursor, NDP-4-keto-6-deoxy-α-D-glucose, can be channeled toward the synthesis of "unnatural" deoxysugars. These engineered sugars can then be attached to various aglycones by promiscuous glycosyltransferases (GTs), enzymes capable of transferring a wide range of sugar donors to an acceptor molecule. acs.orgnih.gov

Research has demonstrated the feasibility of this approach by creating engineered strains that produce novel glycosylated antibiotics. A notable study involved the heterologous expression of different combinations of deoxysugar biosynthetic genes in Streptomyces griseus. nih.gov This work successfully reconstituted "unnatural natural gene clusters" to synthesize four different 2,6-d-dideoxyhexoses, starting from the common intermediate TDP-4-keto-6-deoxy-D-glucose. nih.gov The specific outcome was dictated by the choice of C-2 deoxygenation enzymes and subsequent C-4 ketoreductases, as detailed in the table below.

| Starting Intermediate | Key Modifying Enzymes | Generated TDP-Sugar | Final 2,6-d-Dideoxyhexose |

|---|---|---|---|

| TDP-4-keto-6-deoxy-D-glucose | Gra-Orf26 (C-2 deoxygenation), UrdR (C-4 ketoreductase) | TDP-D-olivose | D-Olivose |

| TDP-4-keto-6-deoxy-D-glucose | Gra-Orf26 (C-2 deoxygenation), ChmRII (C-4 ketoreductase) | TDP-D-oliose | D-Oliose |

| TDP-4-keto-6-deoxy-D-glucose | TylC1 (C-2 deoxygenation), UrdR (C-4 ketoreductase) | TDP-D-boivinose | D-Boivinose |

| TDP-4-keto-6-deoxy-D-glucose | TylC1 (C-2 deoxygenation), ChmRII (C-4 ketoreductase) | TDP-D-canarose | D-Canarose |

Another powerful demonstration of glycodiversification involves the production of novel tetracenomycin analogs. acs.org In this work, an S. coelicolor host was engineered to produce the aglycone 8-demethyl-tetracenomycin C and express a flexible glycosyltransferase, ElmGT. This strain was then used as a chassis for the expression of various engineered deoxysugar biosynthetic pathways. By introducing different gene cassettes, the host was able to synthesize a range of TDP-deoxysugars, which ElmGT subsequently transferred to the tetracenomycin scaffold, creating new bioactive compounds. acs.org

| Engineered Pathway | Key Enzymes Introduced | TDP-Sugar Produced | Resulting Glycosylated Product |

|---|---|---|---|

| TDP-D-glucose pathway | MtmD, MtmE | TDP-D-glucose | 8-O-D-glucosyl-tetracenomycin C |

| TDP-D-olivose pathway | DesIII, DesIV, DesV, DesVI | TDP-D-olivose | 8-O-D-olivosyl-tetracenomycin C |

| TDP-D-mycarose pathway | TylA1, TylA2, TylB, TylM2, TylM3 | TDP-D-mycarose | 8-O-D-mycarosyl-tetracenomycin C |

| TDP-D-digitoxose pathway | OleS, OleU, OleV, OleW | TDP-D-digitoxose | 8-O-D-digitoxosyl-tetracenomycin C |

These chemoenzymatic and biosynthetic strategies, centered on the versatile NDP-4-keto-6-deoxyhexose intermediate, highlight a robust platform for glycodiversification. By combining enzymes from different natural product pathways, researchers can generate extensive libraries of novel glycosides for screening and development of next-generation therapeutics. acs.orgdovepress.com The ability to rationally design and construct these "unnatural" pathways underscores the potential to overcome limitations in natural product diversity and accelerate drug discovery. nih.govdovepress.com

Analytical Methodologies for Structural Elucidation and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for separating 6-Deoxyhexos-2-ulose from other compounds in a sample matrix, enabling subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of sugars, including deoxyhexoses openaccessjournals.comjasco-global.comshimadzu.com. Its high resolution and sensitivity allow for the analysis of complex mixtures, such as those found in biological samples or fermentation broths nih.govaidic.itnih.gov. HPLC systems typically employ a liquid mobile phase to carry the sample through a stationary phase packed in a column. The separation is based on the differential partitioning of analytes between these two phases, influenced by factors such as polarity, size, and specific interactions with the stationary phase shimadzu.com.

For monosaccharides like 6-Deoxyhexos-2-ulose, which often lack intrinsic chromophores for UV-Vis detection, derivatization is commonly employed to enhance sensitivity and selectivity. Techniques such as pre-column or post-column derivatization with reagents like 2-aminobenzamide (B116534) ( nih.gov) or fluorescent labels ( nih.gov) are utilized. These modifications introduce detectable functional groups, allowing for sensitive detection via fluorescence or UV absorbance. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-ESI-IT-MSⁿ, is also a powerful tool for identifying and characterizing sugars by providing both retention time and mass-to-charge ratio information, along with fragmentation data nih.govnih.govnih.gov. Retention times serve as primary identifiers when compared against authentic standards openaccessjournals.comjasco-global.com.

Table 1: Representative HPLC Applications in Sugar Analysis

| Technique/Application | Description/Key Features | Example Compound/Class | Citation(s) |

| General HPLC | Separation, identification, and quantification of sugars. | Monosaccharides, Disaccharides, Deoxy sugars | openaccessjournals.comjasco-global.comshimadzu.com |

| HPLC with Derivatization | Enhanced sensitivity and selectivity via fluorescent or UV-absorbing tags. | Aldohexoses, Ketohexoses, Deoxy sugars | nih.govnih.gov |

| LC-MS/MS | Identification and structural characterization using mass spectrometry. | Complex carbohydrate mixtures, Glycans | nih.govnih.govnih.gov |

Paper Chromatography Techniques

Paper chromatography, a foundational technique in carbohydrate analysis, remains relevant for the separation and qualitative identification of sugars, including deoxyhexoses acs.orgias.ac.inscispace.comslideshare.netkau.edu.sa. This method utilizes filter paper, typically Whatman No. 1 or No. 3, as the stationary phase, with water adsorbed onto the cellulose (B213188) fibers acting as the mobile phase. Various solvent systems, such as mixtures of n-butanol, pyridine (B92270), and water, or n-butanol, acetone, and water, are employed to achieve separation based on differential partitioning acs.orgias.ac.inscispace.comkau.edu.sa.

After chromatographic development, spots are visualized using specific spray reagents that react with sugars to produce colored compounds. Common reagents include p-anisidine (B42471) hydrochloride, which reacts with reducing sugars to form colored spots, particularly useful for 6-deoxyaldo-hexoses acs.orgkau.edu.sa. Other reagents like ammoniacal silver nitrate (B79036) or aniline (B41778) diphenylamine (B1679370) are also utilized kau.edu.sa. The separated sugars are identified by comparing their Retention Factor (Rf) values—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—with those of known standards ias.ac.inscispace.comslideshare.net. Paper chromatography has been successfully applied to the analysis of wood pulps and hemicelluloses, and for identifying sugars after enzymatic transformations acs.orgasm.org.

Table 2: Paper Chromatography in Sugar Analysis

| Technique/Application | Description/Key Features | Detection Reagent | Example Compound/Class | Citation(s) |

| Ascending/Descending | Separation based on solvent flow and partitioning. | p-Anisidine HCl, Ammoniacal AgNO₃, Aniline diphenylamine | Monosaccharides, Deoxy sugars | acs.orgias.ac.inkau.edu.sa |

| Circular Paper Chromatography | Separation into circular zones for faster analysis. | Various spray reagents | Sugars, Oligosaccharides | ias.ac.inscispace.com |

| Quantitative Estimation | Elution of colored spots for spectrophotometric measurement. | p-Anisidine HCl | Aldohexoses, 6-deoxyaldo-hexoses | acs.org |

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide definitive structural information, complementing chromatographic separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of carbohydrates, including stereochemistry, anomeric configuration, and the presence of specific functional groups researchgate.netnih.govresearchgate.net. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are routinely used. ¹H NMR provides information about the number and environment of protons, including their coupling patterns, which reveal connectivity researchgate.netyoutube.com. ¹³C NMR offers insights into the carbon skeleton, with chemical shifts highly sensitive to the electronic environment, such as the presence of oxygen atoms or double bonds sigmaaldrich.comlibretexts.org.

For deoxy sugars, NMR analysis can identify the characteristic signals of the methyl group (C-6) and the protons associated with it, distinguishing them from hexoses with a hydroxyl group at C-6 researchgate.net. Techniques like 2D NMR, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning signals and confirming the connectivity of atoms within the sugar molecule, thereby elucidating the complete structure researchgate.netnih.gov. For instance, the analysis of 6-deoxy-d-altrose has revealed the presence of multiple pyranose and furanose forms in solution, with specific proton and carbon chemical shifts identified researchgate.net.

Table 3: Representative NMR Data for Deoxy Sugars

| Nucleus | Position | Chemical Shift (ppm) | Compound/Context | Citation(s) |

| ¹H | H-1 (α) | ~5.30 | 6-deoxy-d-altrose (pyranose) | researchgate.net |

| ¹H | H-1 (β) | ~5.26 | 6-deoxy-d-altrose (pyranose) | researchgate.net |

| ¹H | H-6 | ~1.31 | 6-deoxy-d-altrose (methyl group) | researchgate.net |

| ¹³C | C-1 | ~95.4 | 6-deoxy-d-altrose (anomeric carbon) | researchgate.net |

| ¹³C | C-6 | ~20.2 | 6-deoxy-d-altrose (methyl carbon) | researchgate.net |

| ¹H | H-4 | ~4.2-4.5 | GDP-4-keto-6-deoxy-d-mannose (intermediate) | nih.gov |

| ¹³C | C-4 | ~190-200 | GDP-4-keto-6-deoxy-d-mannose (keto group) | nih.gov |

Mass Spectrometry (MS and MSⁿ) for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is essential for determining the molecular weight of a compound and providing structural insights through fragmentation analysis nih.govnih.govnih.govnih.gov. Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (ToF) or Ion Trap (IT) mass analyzers (e.g., LC-ESI-IT-MSⁿ) are widely used for carbohydrate analysis nih.govnih.gov. In MSⁿ (tandem mass spectrometry), a selected precursor ion is fragmented, generating product ions that reveal structural information nih.govlcms.cz.

For deoxy sugars, fragmentation patterns often involve characteristic losses. For instance, the loss of a deoxyhexose moiety (approximately 146 Da) or a hexose (B10828440) moiety (approximately 162 Da) is commonly observed in the MSⁿ spectra of glycans or glycosylated compounds nih.govrhhz.net. The presence of a keto group, as in 6-Deoxyhexos-2-ulose, can also influence fragmentation pathways, potentially leading to specific cleavages or rearrangements agriculturejournals.cz. GC-MS is also utilized, often after derivatization of the sugars to increase volatility and improve detection nih.govnih.gov. The NIST Mass Spectrometry Data Center provides spectral data that can be used for compound identification nih.govnih.gov.

Table 4: Representative Mass Spectrometry Fragmentation Data for Deoxy Sugars

| Technique | Precursor Ion (m/z) | Observed Fragment Ion (m/z) / Loss (Da) | Assignment/Description | Citation(s) |

| MS/MS | ~164 (e.g., [M+H]⁺) | ~148 (loss of 16 Da, H₂O) | Dehydration of sugar ring | nih.gov |

| MS/MS | ~164 (e.g., [M+H]⁺) | ~120 (loss of 44 Da, CO₂) | Fragmentation of sugar backbone | nih.gov |

| MSⁿ | Varies | Loss of 146 Da | Loss of a deoxyhexose unit | nih.govrhhz.net |

| MSⁿ | Varies | Loss of 162 Da | Loss of a hexose unit | nih.govrhhz.net |

| MS/MS | ~163 ([M-H]⁻) | ~145 | Fragmentation of deoxyhexose | nih.gov |

Biochemical and Enzymatic Assays for Pathway Intermediate Detection

Biochemical and enzymatic assays are crucial for identifying and quantifying 6-Deoxyhexos-2-ulose within biological contexts, particularly when it functions as an intermediate in metabolic pathways. These assays leverage the specificity of enzymes to detect, quantify, or characterize the compound.

Deoxy sugars, including those with keto functionalities like 6-Deoxyhexos-2-ulose, are often involved in the biosynthesis of bacterial cell surface glycans or as intermediates in carbohydrate metabolism nih.govoup.comnih.govmicrobiologyresearch.org. For example, GDP-4-keto-6-deoxy-d-mannose is a key intermediate in the de novo pathway of GDP-l-fucose synthesis, catalyzed by GDP-d-mannose 4,6-dehydratase (GMD) nih.govoup.com. Similarly, UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose is an intermediate in the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses nih.gov. Enzymatic assays can monitor the consumption of substrates or the production of products, allowing for the characterization of enzyme kinetics and the identification of intermediates.

While specific direct assays for "6-Deoxyhexos-2-ulose" are not extensively detailed in the provided snippets, the principles apply. If this compound is an intermediate in a known metabolic pathway, enzymes involved in its synthesis or degradation can be used. For instance, a hypothetical assay might involve incubating a cell-free extract with a precursor sugar and monitoring for the formation of 6-Deoxyhexos-2-ulose using HPLC or MS, or using an enzyme that specifically acts on it to produce a detectable product. The detection of such intermediates is vital for understanding and mapping metabolic pathways oup.commicrobiologyresearch.orglibretexts.orgresearchgate.netcreative-proteomics.com.

Compound List:

6-Deoxyhexos-2-ulose

6-Deoxy-Hexose

6-deoxy-d-altrose

GDP-4-keto-6-deoxy-d-mannose

UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose

6-deoxy-L-talose

2-deoxyglucose

Fructose

Glucose

Xylose

Cellobiose

5-hydroxymethyl-furfural

Furfural

Luteolin

Vanillic acid

Gemcitabine

Orsellinic acid

Globosumones A and B

3-deoxyhexos-2-ulose

2-deoxy-D-arabino-hexopyranose

2-deoxy-D-lyxo-hexopyranose

2′-deoxy lactose (B1674315)

Radiometric Techniques for Biosynthetic Tracing Studies

Understanding the intricate metabolic pathways leading to the synthesis of complex carbohydrates, such as deoxy sugars, is crucial for elucidating their biological roles and potential applications. Radiometric techniques, employing radioisotopes as tracers, have proven to be indispensable tools for dissecting these biosynthetic routes. For a compound like 6-Deoxyhexos-2-ulose, these methods allow researchers to track the flow of atoms from precursor molecules through enzymatic transformations to the final product, thereby identifying key intermediates, enzymes, and regulatory mechanisms.

Principles of Radiometric Tracing in Deoxy Sugar Biosynthesis

Radiometric tracing relies on the principle of incorporating a radioactive isotope into a precursor molecule, which is then introduced into a biological system (e.g., cell culture, enzyme assay, or living organism). The radioactive label acts as a tag, allowing the detection and quantification of the precursor and its metabolic derivatives. Common radioisotopes used in biochemical studies include carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), chosen for their suitable half-lives and emission properties for detection via liquid scintillation counting or autoradiography.

The biosynthesis of deoxy sugars, including potential pathways for 6-Deoxyhexos-2-ulose, typically involves modifications of common hexose sugars, often starting from D-glucose researchgate.netnih.govacs.org. These modifications include deoxygenation, epimerization, and oxidation or reduction steps, catalyzed by specific enzymes that often utilize nucleotide diphosphate (B83284) (NDP) sugar intermediates, such as TDP-glucose nih.govacs.orgpnas.orgresearchgate.net. Radiometric tracing allows scientists to follow the journey of carbon atoms from a labeled glucose molecule through these enzymatic steps to the formation of the specific deoxy sugar.

Methodological Approach for Studying 6-Deoxyhexos-2-ulose Biosynthesis

A typical radiometric tracing study to elucidate the biosynthesis of 6-Deoxyhexos-2-ulose would involve the following steps:

Precursor Labeling: A suitable precursor molecule, such as D-glucose, is synthesized or obtained with a radioactive isotope incorporated at specific positions (e.g., [¹⁴C]-D-glucose) nih.govnih.govgoogle.com. The choice of labeled precursor and the position of the label are critical for obtaining unambiguous pathway information.

Incubation and Metabolic Incorporation: The radiolabeled precursor is introduced into the biological system under study, which could be a microbial culture, plant tissue, or an in vitro enzymatic system containing purified enzymes involved in deoxy sugar synthesis. The system is incubated under controlled conditions to allow metabolic processing of the precursor.

Isolation of 6-Deoxyhexos-2-ulose: After a defined incubation period, the target compound, 6-Deoxyhexos-2-ulose, is extracted from the biological matrix. This is typically followed by purification using chromatographic techniques such as paper chromatography, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to isolate the compound from other cellular metabolites scielo.brscielo.br.

Quantification of Radioactivity: The purified 6-Deoxyhexos-2-ulose is then analyzed for its radioactivity content, usually by liquid scintillation counting. The specific activity (radioactivity per unit mass or mole) of the isolated compound can be determined.

Analysis of Label Distribution: For more detailed pathway elucidation, the isolated deoxy sugar might be chemically or enzymatically degraded into smaller fragments. The radioactivity in each fragment is then measured to determine which atoms of the precursor molecule are incorporated into specific positions of the 6-Deoxyhexos-2-ulose, thereby confirming the sequence of enzymatic reactions.

Illustrative Research Findings and Data

While direct radiometric tracing studies specifically focused on "6-Deoxyhexos-2-ulose" are not extensively detailed in readily available literature, the principles and methodologies are well-established through studies on related deoxy sugars like L-rhamnose and L-fucose. For instance, research into rhamnose biosynthesis has utilized radiolabeled carbon sources to demonstrate that D-glucose serves as a primary precursor, tracing its conversion through intermediates like dTDP-D-glucose and dTDP-4-keto-6-deoxy-D-glucose acs.orgresearchgate.netasm.orgmdpi.com. Similarly, studies using radioactive L-[³H]-fucose have confirmed its incorporation into glycoproteins, indicating minimal conversion to other metabolic products and highlighting its role as a direct precursor in glycosylation scielo.brscielo.br.

These studies often report quantitative data on the efficiency of precursor incorporation. Below is a representative data table illustrating the expected outcome of a radiometric tracing experiment aimed at studying the biosynthesis of 6-Deoxyhexos-2-ulose from a radiolabeled glucose precursor.

Q & A

Q. How should researchers handle large datasets from 6-Deoxyhexos-2-ulose’s omics studies (e.g., metabolomics, glycomics)?

- Methodological Answer :

- Data repositories : Deposit raw data in public platforms (e.g., MetaboLights, GlyTouCan).

- Metadata standards : Adopt MIAME or MISFISHIE guidelines for experimental details.

- Visualization : Use tools like Cytoscape for network analysis or ggplot2 (R) for publication-quality figures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.